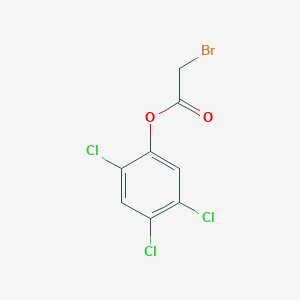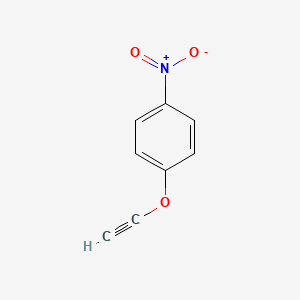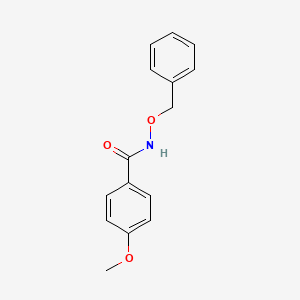
Benzamide, 4-methoxy-N-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-methoxy-N-(phenylmethoxy)-: is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of a methoxy group at the 4-position and a phenylmethoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-(phenylmethoxy)- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: Industrial production of benzamides typically involves the reaction of benzoic acid derivatives with amines at high temperatures. The use of catalysts such as ZrCl4 and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 4-methoxy-N-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 4-methoxy-N-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antibacterial and antioxidant activities. It has shown effectiveness against certain gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Industry: In the industrial sector, benzamides are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of therapeutic agents and other fine chemicals .
Wirkmechanismus
The mechanism of action of Benzamide, 4-methoxy-N-(phenylmethoxy)- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but differs in the position of the methoxy group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a methyl group instead of a phenylmethoxy group.
Uniqueness: Benzamide, 4-methoxy-N-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22426-89-7 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
4-methoxy-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)15(17)16-19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
OCWVXSRIWOJPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


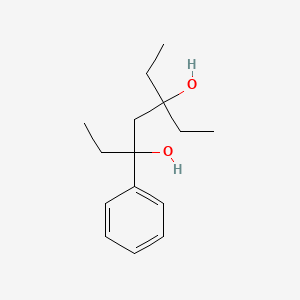
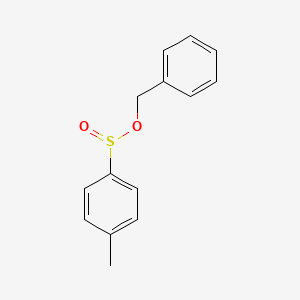
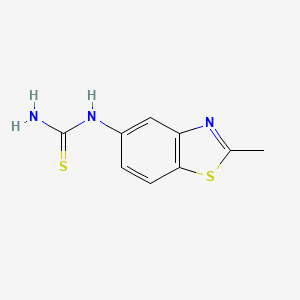

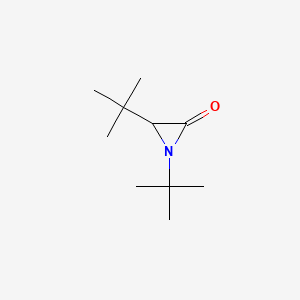
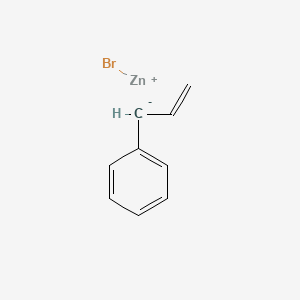
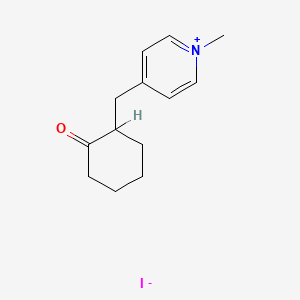

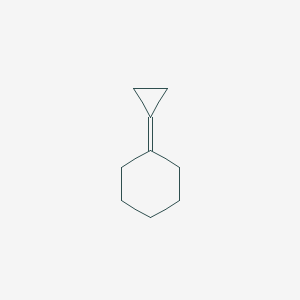
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)

